![molecular formula C18H20ClNO3 B3968534 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B3968534.png)
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide
Overview
Description
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide (abbreviated as CDEMB) is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. CDEMB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell signaling pathways. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to have antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for research on 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide. One area of research could be to further investigate its potential as an anti-cancer agent and to determine its efficacy in animal models. Another area of research could be to investigate its potential as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. In addition, further research could be done to determine the optimal synthesis method for this compound to increase its yield and availability for use in experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. It has been shown to have antitumor activity against various cancer cell lines, anti-inflammatory effects, and neuroprotective effects. While the synthesis of this compound can be challenging, it is a promising candidate for further research in various areas.
Scientific Research Applications
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has been studied for its potential applications in medicine and biotechnology. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12-4-6-14(11-15(12)19)18(21)20-9-8-13-5-7-16(22-2)17(10-13)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINYQNYOPKWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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